6-Chloro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide
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Overview
Description
6-Chloro-N’-hydroxy-1,3-benzoxazole-2-carboximidamide is a chemical compound with the molecular formula C₈H₆ClN₃O₂ and a molecular weight of 211.6 g/mol . It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N’-hydroxy-1,3-benzoxazole-2-carboximidamide typically involves the reaction of 2-aminophenol with various reagents under specific conditions. One common method includes the use of aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones as starting materials . The reaction is often catalyzed by nanocatalysts, metal catalysts, or ionic liquid catalysts, and carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for 6-Chloro-N’-hydroxy-1,3-benzoxazole-2-carboximidamide are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N’-hydroxy-1,3-benzoxazole-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Scientific Research Applications
6-Chloro-N’-hydroxy-1,3-benzoxazole-2-carboximidamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Chloro-N’-hydroxy-1,3-benzoxazole-2-carboximidamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the growth of microorganisms by interfering with their cellular processes . The compound’s anticancer activity is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1,3-benzoxazole-2-amine: A similar compound with a different functional group.
6-Chloro-1,3-benzoxazole-2-carboxylic acid: Another benzoxazole derivative with a carboxylic acid group.
Uniqueness
6-Chloro-N’-hydroxy-1,3-benzoxazole-2-carboximidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6ClN3O2 |
---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
6-chloro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide |
InChI |
InChI=1S/C8H6ClN3O2/c9-4-1-2-5-6(3-4)14-8(11-5)7(10)12-13/h1-3,13H,(H2,10,12) |
InChI Key |
YBUDJSRMOJGEJJ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)OC(=N2)/C(=N/O)/N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=N2)C(=NO)N |
Origin of Product |
United States |
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